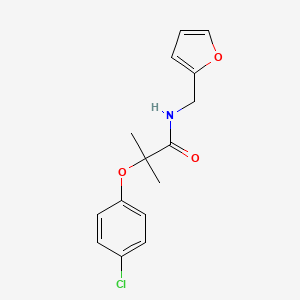
N-(3,5-dichlorophenyl)-3,5-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dichlorophenyl)-3,5-dimethoxybenzamide, commonly known as DCF, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a derivative of the phenylpiperazine class of compounds, and its molecular formula is C16H14Cl2N2O2. DCF has been found to exhibit a range of biochemical and physiological effects, and its mechanism of action has been the subject of much investigation. In
Wissenschaftliche Forschungsanwendungen
DCF has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities, including analgesic, anti-inflammatory, and anxiolytic effects. DCF has also been investigated for its potential as a treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In addition, DCF has been used as a tool in neuroscience research to investigate the role of certain neurotransmitter systems in behavior and cognition.
Wirkmechanismus
The exact mechanism of action of DCF is not fully understood, but it is thought to act primarily as a serotonin receptor agonist. Specifically, DCF has been found to bind to the 5-HT1A and 5-HT2A receptors, which are involved in a range of physiological and behavioral processes. DCF may also interact with other neurotransmitter systems, such as the dopamine and norepinephrine systems, although the extent of these interactions is not well-established.
Biochemical and Physiological Effects
DCF has been found to exhibit a range of biochemical and physiological effects, including analgesic, anti-inflammatory, and anxiolytic effects. In animal studies, DCF has been shown to reduce pain and inflammation, as well as anxiety-like behavior. DCF has also been investigated for its potential as a treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. However, the exact mechanisms underlying these effects are not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
DCF has several advantages as a tool for scientific research. It is relatively easy to synthesize, and its effects are well-established in the literature. In addition, DCF has a relatively low toxicity profile, making it a safe compound to use in laboratory experiments. However, there are also some limitations to using DCF in research. For example, its mechanism of action is not fully understood, which may limit its usefulness in certain studies. In addition, the effects of DCF may vary depending on the species and strain of animal used in experiments, which may complicate the interpretation of results.
Zukünftige Richtungen
There are several directions for future research on DCF. One area of interest is the potential use of DCF as a treatment for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Further studies are needed to investigate the mechanisms underlying these effects and to determine the optimal dosage and administration route for DCF. In addition, more research is needed to fully understand the mechanism of action of DCF, including its interactions with other neurotransmitter systems. Finally, there is potential for the development of new derivatives of DCF with improved efficacy and safety profiles, which could be investigated in future studies.
Synthesemethoden
DCF can be synthesized through a multistep process that involves the reaction of 3,5-dimethoxybenzoyl chloride with 3,5-dichloroaniline in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure DCF. This synthesis method has been well-established in the literature and has been used in numerous studies investigating the properties of DCF.
Eigenschaften
IUPAC Name |
N-(3,5-dichlorophenyl)-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3/c1-20-13-3-9(4-14(8-13)21-2)15(19)18-12-6-10(16)5-11(17)7-12/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCXUPVSCXGGJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichlorophenyl)-3,5-dimethoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl [(3-cyano-6-phenyl-2-pyridinyl)thio]acetate](/img/structure/B5802072.png)

![{2-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5802077.png)

![2-methyl-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]propanamide](/img/structure/B5802090.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5802096.png)



![N-methyl-2-[(3-methyl-2-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5802123.png)
![3-{3-[(2-methyl-3-furoyl)amino]phenyl}acrylic acid](/img/structure/B5802130.png)
